molecular formula C15H11ClF6N4O2 B2669346 N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine CAS No. 338772-63-7

N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine

Cat. No. B2669346
CAS RN: 338772-63-7
M. Wt: 428.72
InChI Key: WYTQQLNXPDAHML-UHFFFAOYSA-N
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Description

The compound “N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . The first synthesis of tipranavir, a TFMP derivative, using a chiral auxiliary was reported in 1997 . Later, a practical asymmetric synthesis was also reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of TFMP derivatives, including “this compound”, is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these compounds .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These unique properties contribute to the biological activities of these compounds .

Scientific Research Applications

Catalysis and Polymerization

A series of novel (κ2-N,O) Ni(II) methyl complexes, which include bis(trifluoromethyl)phenyl substituents, have been studied for olefin polymerization in dense carbon dioxide environments. These complexes, by promoting solubility in CO2, enhance catalyst activities, leading to the production of strictly linear polyethylene with high molecular weight, displaying typical thermal characteristics and density of ultrahigh molecular weight polyethylene. This process highlights the significance of such chemical frameworks in developing advanced polymer materials with controlled microstructures (Guironnet et al., 2009).

Molecular Sensing

Research into fluorescent probes for cation detection reports efficient access to novel tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines (BPs), exhibiting strong blue light emission in both solution and solid state, with quantum yields as high as 88% for some compounds. These compounds, particularly the 4-phenyl-substituted probe, have been successfully used in the detection of metals like Cu2+, Co2+, Ni2+, and Hg2+ through fluorescence quenching phenomena, which could be reversed in the presence of ethylenediamine, showcasing a greater sensitivity toward Cu2+ in concentrations as low as 26 nM (García et al., 2019).

Organic Synthesis

In the realm of organic synthesis, the compound's framework has been explored for the synthesis of a stable dication by reacting N, N′-Bis(2-aminophenyl)-1,2-ethanediamine and 2-pyridinecarboxaldehyde. This novel dication, characterized by X-ray structural analysis, illustrates the compound's utility in creating complex molecular structures, which could have implications in various areas including materials science and catalysis (Keypour et al., 2009).

Material Science

Zwitterionic salts, derived from reactions involving bis(trifluoromethyl)phenyl or 4-nitrophenyl isothiocyanate, have been identified as effective organocatalysts for transesterification reactions. These novel zwitterionic salts, when compared to traditional catalysts, offer a mild, efficient route for the synthesis of esters, highlighting their potential in material synthesis and organic reaction methodologies (Ishihara et al., 2008).

Mechanism of Action

The mechanism of action of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These unique properties contribute to the biological activities of these compounds .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-nitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF6N4O2/c16-10-5-9(15(20,21)22)7-25-13(10)24-4-3-23-11-2-1-8(14(17,18)19)6-12(11)26(27)28/h1-2,5-7,23H,3-4H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTQQLNXPDAHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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